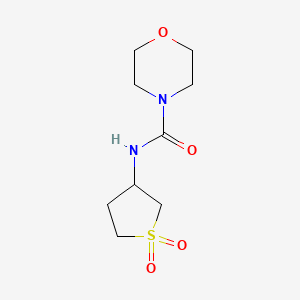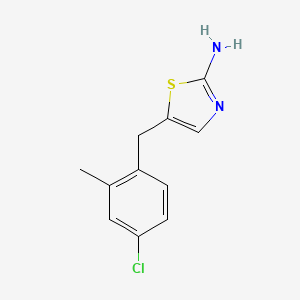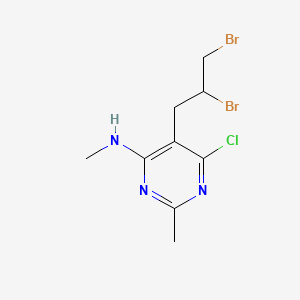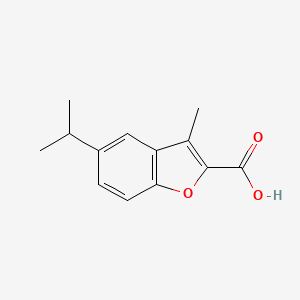![molecular formula C13H18N2O2 B12123230 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine](/img/structure/B12123230.png)
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine: is a complex organic compound with a unique structure that combines a pyrrolidine ring with a methanamine group and a dihydrobenzo[dioxin] moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzo[dioxin] moiety, which can be achieved through the cyclization of catechol derivatives with appropriate reagents. The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone, followed by reduction. The final step involves the coupling of the pyrrolidine derivative with the dihydrobenzo[dioxin] moiety using a suitable linker, such as a methylene group, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process may also involve the use of automated reactors and continuous flow systems to enhance the efficiency and scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the imine or amide derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the amine group.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: The uniqueness of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-3-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H18N2O2/c14-8-10-3-4-15(9-10)11-1-2-12-13(7-11)17-6-5-16-12/h1-2,7,10H,3-6,8-9,14H2 |
Clave InChI |
CUDVHSHFVDIMJL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CN)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12123185.png)


![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)
![2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)
![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123205.png)
![2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)


![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12123224.png)
